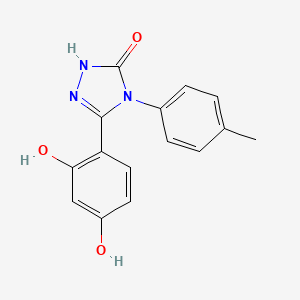

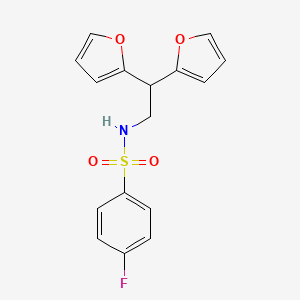

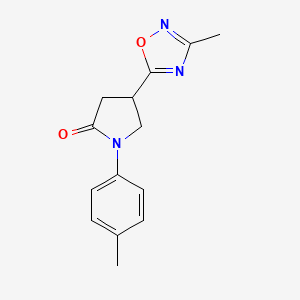

![molecular formula C8H9ClN4 B2471995 2-(氯甲基)-5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 1201687-89-9](/img/structure/B2471995.png)

2-(氯甲基)-5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶

描述

2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (also known as CMDTP) is a heterocyclic compound found in various natural sources and is used in a variety of scientific research applications. CMDTP is a highly versatile compound that has been used in a variety of laboratory experiments due to its unique properties.

科学研究应用

除草剂和杀菌剂活性

- 除草剂和杀菌剂应用: 由 2-(氯甲基)-5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶合成的化合物已显示出显着的除草剂和杀菌剂活性。这包括设计和合成衍生物,例如 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-氧代乙酰腙,在初步生物测定中显示出良好的生物活性 (Long De, 2006)。此外,已经合成了新型的 2-(5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-硫代)乙酰胺,对各种植物物种表现出优异的除草剂活性 (Shen De-long, 2006)。

抗菌和抗增殖活性

- 抗菌和抗增殖特性: 2-(氯甲基)-5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶的一些衍生物在抗菌和抗增殖活性方面显示出有希望的结果。具有 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶的铂 (IV) 化合物在体外对人细胞系表现出抗增殖活性 (I. Łakomska 等人,2008)。此外,由有机碘 (III) 介导的 3-芳基/杂芳基-5,7-二甲基-1,2,4-三唑并[4,3-c]嘧啶等衍生物的合成显示出显着的抗菌活性,优于一些商用抗生素 (Ravi P Kumar 等人,2009)。

分子合成和表征

- 分子合成和结构分析: 在合成新型衍生物和分析其分子结构方面已经开展了大量工作。例如,已经报道了含有 5,7-二甲基[1,2,4]三唑并[1,5-a]嘧啶的邻氨基苯二酰胺的合成及其通过各种光谱方法的确认 (Wei-Li Dong 等人,2008)。此外,已经探索了具有 5,7-二甲基-[1,2,4]三唑并-[1,5-a]嘧啶的二有机锡 (IV) 二氯化物加合物及其通过光谱技术表征 (M. A. Girasolo 等人,2006)。

在有机发光器件中的应用

- 有机发光特性: 已经证明了 5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶衍生物自组装成具有有机发光特性的超分子微纤维。这是此类衍生物首次分子自组装成功能材料 (Zuming Liu 等人,2008)。

作用机制

Target of Action

The primary target of 2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the suppression of tumor cell growth, making it a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The compound affects the ERK signaling pathway . It exhibits significant inhibitory effects on this pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is involved in regulating cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant anti-proliferative activities against various cancer cell lines . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins . These effects contribute to its potential as an anticancer agent .

属性

IUPAC Name |

2-(chloromethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-5-3-6(2)13-8(10-5)11-7(4-9)12-13/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEUPWULGKBBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

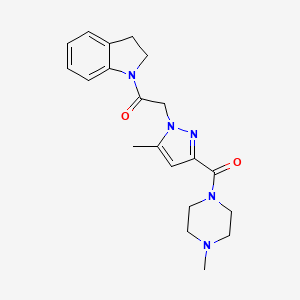

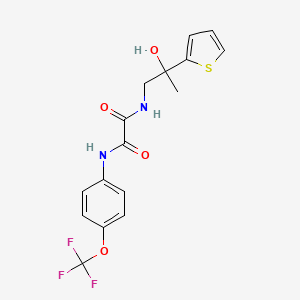

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

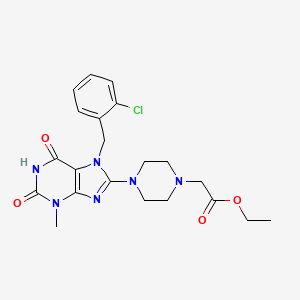

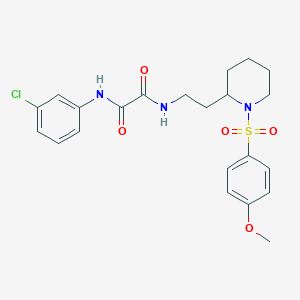

![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)

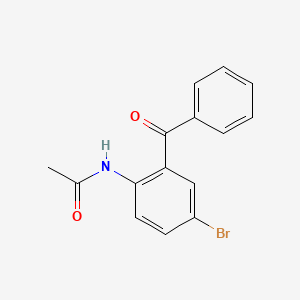

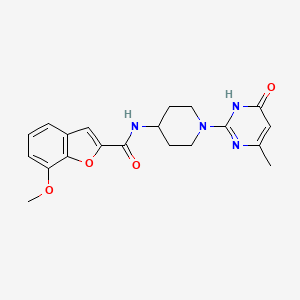

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)